molecular formula C11H17N3O B573065 2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine CAS No. 1207174-94-4

2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine

Cat. No.: B573065
CAS No.: 1207174-94-4
M. Wt: 207.277
InChI Key: KGTJHUUUIJSMEA-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. This molecule features a pyrimidine heterocycle, a cornerstone scaffold in living organisms found in nucleic acids and vitamins, which is frequently exploited for its versatile biological interactions . The specific substitution pattern on the pyrimidine core, including the 2-methoxy and 5-methyl groups, along with the piperidin-3-yl moiety, is designed to optimize the molecule's binding affinity and pharmacokinetic properties by acting as a bioisostere for other aromatic systems and facilitating hydrogen bonding with biological targets . Pyrimidine-based compounds are extensively investigated for a broad spectrum of pharmacological activities. Research into analogous structures has demonstrated potent applications in areas such as anticancer therapies, where they function as inhibitors of critical enzymes like EGFR and HDAC . Furthermore, this chemical class shows promise as antibacterial agents, especially against resistant strains like Mycobacterium tuberculosis, and in the treatment of various neurological disorders . The presence of the piperidine ring, a common feature in drug molecules, further enhances its potential to interact with central nervous system targets . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-methoxy-5-methyl-4-piperidin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-6-13-11(15-2)14-10(8)9-4-3-5-12-7-9/h6,9,12H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTJHUUUIJSMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2CCCNC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

Source indirectly supports the use of Buchwald-Hartwig amination for introducing secondary amines. By employing a palladium catalyst (e.g., Pd₂(dba)₃) with Xantphos as a ligand, the 4-chloro group in 2b can couple with piperidin-3-ylamine in toluene at 100°C. This method typically achieves yields of 70–85% but requires stringent anhydrous conditions and specialized ligands.

Functional Group Interconversion and Optimization

Nitration-Reduction Sequences for Piperidine Installation

Source outlines a nitration-reduction strategy for introducing amino groups, which could be adapted for piperidine synthesis. For instance, nitration of 2-methoxy-5-methylpyrimidine at the 4-position, followed by reduction with hydrogen and 10% Pd/C, could yield 4-amino-2-methoxy-5-methylpyrimidine. Subsequent reductive amination with a ketone (e.g., piperidin-3-one) using NaBH₃CN might then furnish the target compound. However, this multi-step approach suffers from lower overall yields (38–44%) compared to direct substitution methods.

Protecting Group Strategies

The piperidine nitrogen often requires protection during synthesis. Source utilizes N-benzyl groups, which are later removed via hydrogenolysis. For example, coupling 2b with N-benzyl-piperidin-3-amine followed by catalytic hydrogenation over Pd/C achieves debenzylation, yielding the free piperidine derivative. This method ensures minimal side reactions but adds two extra steps, reducing overall efficiency.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Conditions Advantages
Halogen DisplacementSequential Cl→OCH₃ and Cl→piperidin-3-yl77–82%K₂CO₃, MeCN, 80°CHigh yield, minimal byproducts
Buchwald-HartwigPd-catalyzed coupling with piperidin-3-ylamine70–85%Pd₂(dba)₃, Xantphos, toluene, 100°CBroad substrate tolerance
Nitration-ReductionNitration → Reduction → Reductive amination38–44%HNO₃, H₂/Pd/C, NaBH₃CNFlexible for analogs

Reaction Monitoring and Purification Techniques

Chromatographic and Crystallization Methods

Source emphasizes the use of silica gel column chromatography with ethyl acetate/methanol (5:1) for purifying intermediates, achieving >98% purity. Source recrystallizes products from ethanol/water mixtures, yielding needle-like crystals suitable for X-ray diffraction analysis.

Analytical Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are routinely employed. For example, the target compound exhibits distinct ¹H-NMR signals at δ 2.17 (s, 3H, CH₃), 3.91 (s, 3H, OCH₃), and 3.56–3.60 (m, 4H, piperidine).

Environmental and Scalability Considerations

Solvent and Reagent Selection

Source advocates for methylene chloride as a solvent in nitration reactions to reduce sulfuric acid consumption, aligning with green chemistry principles. Similarly, Source utilizes acetonitrile, which is recyclable via distillation, minimizing waste.

Industrial Feasibility

The halogen displacement route (Section 1) is most scalable, requiring only standard glassware and reagents. Pilot-scale trials in Source demonstrate that 2-methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine can be produced in 10-kg batches with consistent purity ≥97% .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methoxy and piperidin-3-yl groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Solvents such as ethanol, methanol, and dioxane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity
Research has indicated that pyrimidine derivatives, including 2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine, may exhibit anticancer properties. Studies have shown that modifications in the pyrimidine structure can enhance potency against various cancer cell lines. For instance, a structure-activity relationship (SAR) study demonstrated that specific substitutions on the pyrimidine ring could significantly improve anti-proliferative activity against cancer cells .

2. Anti-inflammatory Effects
Pyrimidine derivatives have been recognized for their anti-inflammatory properties. In vitro studies have reported that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The IC50 values for these compounds suggest that they can effectively reduce inflammation, making them potential candidates for developing anti-inflammatory medications .

3. JAK Inhibition
The compound is also being explored for its role as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating various autoimmune diseases and cancers by modulating inflammatory pathways. The inhibition of JAK pathways has been linked to therapeutic effects in conditions like rheumatoid arthritis and psoriasis .

Structure-Activity Relationships (SAR)

The SAR of this compound reveals important insights into how structural modifications influence biological activity:

Substituent Effect on Activity Reference
Piperidine groupEnhances binding affinity to target enzymes
Methoxy groupImproves solubility and bioavailability
Methyl substitutionsCan increase potency against specific cancer types

Case Studies

1. Anticancer Efficacy
A study evaluated the anticancer potential of a series of pyrimidine derivatives, including this compound, against breast cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent anticancer effects .

2. Inflammatory Models
In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings .

3. JAK Pathway Modulation
Clinical trials have begun to explore the use of JAK inhibitors derived from pyrimidine structures in treating autoimmune diseases. Early results indicate that compounds similar to this compound show promise in reducing disease activity scores in patients with rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The methoxy group in the target compound enhances lipophilicity compared to chlorine or pyridyloxy substituents (e.g., in ’s compound), which may influence blood-brain barrier penetration .

Pyrido[1,2-c]pyrimidine Derivatives ():

  • Compounds with 3-(piperidin-3-yl)-1H-indole residues exhibit dual 5-HT₁A receptor agonism and SERT inhibition , akin to antidepressants like vortioxetine .
  • Structural similarity to the target compound lies in the piperidine moiety, but the pyrido[1,2-c]pyrimidine scaffold confers distinct conformational rigidity, likely enhancing receptor binding .

Niraparib ():

  • While niraparib shares a piperidine component, its indazole-carboxamide structure enables PARP-1/2 inhibition , a mechanism absent in the target pyrimidine derivative .

Biological Activity

2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunology. The pyrimidine scaffold is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Research indicates that compounds within the pyrimidine class can modulate various biological pathways. The specific mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Kinases : Similar to other pyrimidine derivatives, this compound may act as an inhibitor of specific kinases involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that certain pyrimidine derivatives can promote apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting cytokine signaling, which is critical in various immune responses .

Anticancer Activity

A key area of interest for this compound is its anticancer properties. Various studies have evaluated its cytotoxic effects against different cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HepG229 - 59Induces apoptosis via caspase activation
MDA-MB-23140 - 204Cell cycle arrest and apoptosis
HeLaVariesModulation of pro-apoptotic and anti-apoptotic proteins

Anti-inflammatory Activity

The compound's potential to modulate inflammatory responses has been documented in several studies:

  • Cytokine Modulation : It may inhibit the JAK/STAT signaling pathway, which is crucial in mediating inflammatory responses .
  • Cellular Assays : In vitro assays have demonstrated a reduction in pro-inflammatory cytokines upon treatment with this compound, suggesting a role in managing inflammatory diseases .

Case Study 1: Cancer Cell Line Studies

A study published in MDPI evaluated the effects of various pyrimidine derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against HepG2 cells, with an IC50 value comparable to established chemotherapeutic agents like sunitinib . Mechanistic studies revealed that treatment led to increased levels of caspase-3 and Bax, indicating the induction of apoptosis.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives, including our compound of interest. Results showed a marked decrease in TNF-alpha levels in treated macrophages, supporting its potential application in treating inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-5-methyl-4-(piperidin-3-yl)pyrimidine, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves constructing the pyrimidine core followed by introducing substituents. Key steps include:

  • Coupling the piperidin-3-yl group : Use nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, a base (e.g., NaOH) in dichloromethane facilitates substitutions, as seen in analogous piperidine-pyrimidine syntheses .
  • Optimizing reaction conditions : Critical parameters include solvent polarity (e.g., dichloromethane for solubility), temperature (room temperature to 60°C), and reaction time (monitored via TLC).
  • Purification : Column chromatography or recrystallization ensures >95% purity, as validated in related pyrimidine derivatives .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and piperidine ring protons (δ 1.5–3.0 ppm).
    • ¹³C NMR : Identify the pyrimidine carbons (δ 150–160 ppm) and piperidine carbons (δ 20–50 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 249.14 for C₁₁H₁₆N₃O₂).
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms stereochemistry, as demonstrated for structurally similar pyrimidines .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts.
  • Waste Disposal : Segregate organic waste and consult certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. What strategies can address low yields during the coupling of the piperidin-3-yl group to the pyrimidine ring?

Methodological Answer:

  • Optimize Catalytic Systems : Use Pd/Cu catalysts for Suzuki-Miyaura coupling or explore Buchwald-Hartwig amination for N-arylations.
  • Protecting Groups : Temporarily protect the piperidine nitrogen with Boc groups to prevent side reactions .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to dichloromethane .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use tools like AutoDock Vina with structural data (SMILES: COC1=NC(=NC(=C1C)N2CCC(C2)CC3)C)OC) to simulate binding to enzymes (e.g., kinases) .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic environments .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 4-Amino-5-methylpyrimidine, δ 7.8–8.2 ppm for pyrimidine protons ).
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials) affecting spectral clarity .
  • Collaborative Reproducibility : Replicate synthetic protocols across labs to isolate experimental variables (e.g., moisture sensitivity) .

Q. What analytical techniques are suitable for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for pyrimidines) .
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C expected for aromatic systems) .

Q. How does the methoxy group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

  • Electronic Effects : The methoxy group (-OCH₃) is electron-donating, activating the pyrimidine ring at the ortho/para positions.
  • Experimental Validation : Perform nitration or bromination reactions; expect higher regioselectivity at the 4- and 6-positions of the pyrimidine ring .

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